molecular formula C14H15N3O B4462431 N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine

N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine

Cat. No. B4462431
M. Wt: 241.29 g/mol
InChI Key: DZTRWURGVDMWQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine, also known as CPD-1, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. CPD-1 has been shown to exhibit anticancer properties, making it a promising candidate for cancer treatment. In

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine is not fully understood, but it is believed to involve the inhibition of the protein kinase CK2. CK2 is a serine/threonine kinase that is overexpressed in many types of cancer and is involved in various cellular processes, including cell proliferation, survival, and apoptosis. N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine has been shown to inhibit CK2 activity, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. In addition to its anticancer properties, N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine is its high potency and specificity towards CK2, making it an effective anticancer agent. However, N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine has low solubility in water, which can limit its use in in vivo studies. Additionally, the synthesis method of N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine is complex and requires multiple steps, which can be time-consuming and costly.

Future Directions

There are several future directions for the research and development of N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine. One area of interest is the optimization of the synthesis method to increase the yield and purity of N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine. Another area of research is the investigation of the potential use of N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine in combination with other anticancer agents to enhance its efficacy. Additionally, the development of N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine analogs with improved pharmacological properties is an area of active research. Finally, the investigation of the potential use of N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine in the treatment of inflammatory diseases is an area of emerging interest.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine is a novel small molecule with promising anticancer properties. The synthesis method of N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine is complex, but its high potency and specificity towards CK2 make it an effective anticancer agent. N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine has minimal toxicity in normal cells and tissues and has potential applications in the treatment of inflammatory diseases. Future research directions include the optimization of the synthesis method, investigation of combination therapy, development of N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine analogs, and exploration of its potential use in the treatment of inflammatory diseases.

Scientific Research Applications

N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine has been studied extensively for its anticancer properties. In vitro studies have shown that N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine induces apoptosis in various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine has also been shown to inhibit cancer cell migration and invasion. In vivo studies using mouse models have demonstrated that N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine can inhibit tumor growth and metastasis.

properties

IUPAC Name

N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-18-12-7-5-11(6-8-12)16-14-15-9-10-3-2-4-13(10)17-14/h5-9H,2-4H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTRWURGVDMWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=C3CCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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